1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly as inhibitors of various enzymes and receptors.
Preparation Methods
The synthesis of 1-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-fluorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core. The final step involves the coupling of the pyrazolo[3,4-d]pyrimidine intermediate with 2-methoxyphenylpiperazine under appropriate conditions .
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and flow chemistry can also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
1-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target protein, inhibiting its activity and thereby modulating the associated biological pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine can be compared with other similar compounds, such as:
1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol: This compound shares the pyrazolo[3,4-d]pyrimidine core but lacks the piperazine and methoxyphenyl substituents, resulting in different biological activities.
4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenylmethanone: This derivative has a similar pyrazolo[3,4-d]pyrimidine structure but with different substituents, leading to variations in its mechanism of action and therapeutic potential.
The uniqueness of 1-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-4-(2-methoxyphenyl)piperazine lies in its specific combination of substituents, which confer distinct biological properties and make it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C22H21FN6O |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C22H21FN6O/c1-30-20-5-3-2-4-19(20)27-10-12-28(13-11-27)21-18-14-26-29(22(18)25-15-24-21)17-8-6-16(23)7-9-17/h2-9,14-15H,10-13H2,1H3 |
InChI Key |
DBMPNCBTGSGUJB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.